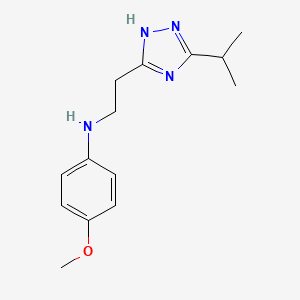
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is a complex organic compound that features a triazole ring, an isopropyl group, and a methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline typically involves multiple steps. One common approach is to start with the preparation of 5-isopropyl-1H-1,2,4-triazole, which can be synthesized from commercially available starting materials through a series of reactions including cyclization and alkylation. The triazole intermediate is then reacted with 2-bromoethylamine to form the ethyl-triazole derivative. Finally, this intermediate is coupled with 4-methoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyaniline moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Isopropyl-1H-1,2,4-triazol-3-amine: Shares the triazole core but lacks the ethyl and methoxyaniline groups.
1H-1,2,4-Triazole: The parent compound of the triazole family, simpler in structure.
4-Methoxyaniline: Contains the methoxyaniline moiety but lacks the triazole ring.
Uniqueness
N-(2-(5-Isopropyl-1H-1,2,4-triazol-3-yl)ethyl)-4-methoxyaniline is unique due to the combination of the triazole ring, isopropyl group, and methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C14H20N4O |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4-methoxy-N-[2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C14H20N4O/c1-10(2)14-16-13(17-18-14)8-9-15-11-4-6-12(19-3)7-5-11/h4-7,10,15H,8-9H2,1-3H3,(H,16,17,18) |
Clé InChI |
SDJFIRQVTCXQER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NNC(=N1)CCNC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



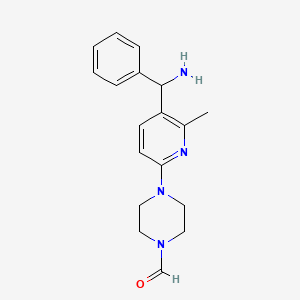
![6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803246.png)
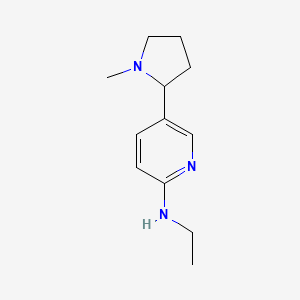
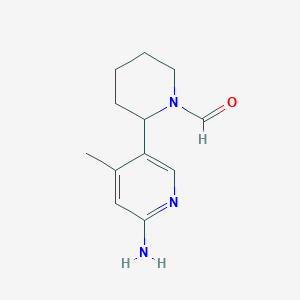


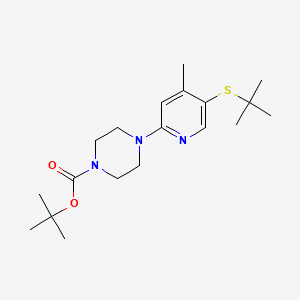


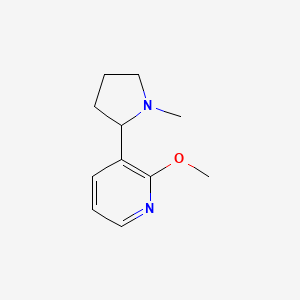
![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)


